molecular formula C13H12BrN3 B3049952 (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene CAS No. 22715-74-8

(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene

Cat. No.: B3049952
CAS No.: 22715-74-8
M. Wt: 290.16 g/mol
InChI Key: SJJFNJPZHOPZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene is a triazene derivative characterized by a conjugated triazene backbone (N=N–N) with substituents at the terminal positions: a 4-bromophenyl group and a 4-methylphenyl (p-tolyl) group. The (1E) configuration indicates the trans arrangement of the substituents relative to the central nitrogen atoms. This compound belongs to a class of triazenes known for their applications in coordination chemistry, materials science, and as intermediates in organic synthesis. The bromine atom on the phenyl ring enhances electronic polarization, while the methyl group contributes steric and electronic effects, influencing molecular packing and reactivity .

Properties

IUPAC Name

4-bromo-N-[(4-methylphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3/c1-10-2-6-12(7-3-10)15-17-16-13-8-4-11(14)5-9-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJFNJPZHOPZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385963
Record name (1E)-3-(4-Bromophenyl)-1-(4-methylphenyl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-74-8
Record name (1E)-3-(4-Bromophenyl)-1-(4-methylphenyl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene is a member of the triazole family, characterized by a unique molecular structure that includes bromine and methyl substituents. Its molecular formula is C15H14BrN3C_{15}H_{14}BrN_3, and it has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, biological mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene features a triazole ring, which is pivotal for its biological interactions. The presence of the bromine atom and the methyl group can influence the compound's reactivity and affinity for biological targets.

PropertyValue
Molecular FormulaC15H14BrN3
Molecular Weight290.164 g/mol
CAS Number22715-74-8

Synthesis Methods

The synthesis of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene can be achieved through various chemical routes, emphasizing efficiency and yield. Common methods include:

  • Condensation Reactions : Utilizing appropriate precursors to facilitate the formation of the triazole ring.
  • Substitution Reactions : Employing brominated and methylated phenyl groups to achieve desired substitutions.

These methods not only produce the compound effectively but also allow for further modifications that may enhance its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar triazole structures have demonstrated:

  • Inhibition against bacteria : Effective against strains such as E. coli and Staphylococcus aureus.
  • Antifungal effects : Notably against various pathogenic fungi.

In vitro assays have revealed minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values around 226 µg/mL . The mechanism appears to involve interference with cellular signaling pathways essential for tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene, a comparison with structurally similar compounds is beneficial:

Compound NameStructure DescriptionNotable Activities
1-(4-Bromophenyl)-3-(4-chlorophenyl)triazoleSimilar triazole structure with chlorineAntimicrobial and anticancer properties
1-(4-Methylphenyl)-3-(4-nitrophenyl)triazoleContains nitro group affecting reactivityPotential anti-inflammatory effects
1-(Phenyl)-3-(p-tolyl)triazoleSimple phenyl substitutionsExhibits moderate antimicrobial activity

These comparisons highlight how variations in substituents can significantly influence biological activity and chemical behavior.

Case Studies

Several case studies have explored the biological activity of triazole derivatives, including:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that a related triazole compound exhibited strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in antibiotic resistance scenarios .
  • Anticancer Mechanisms : Research focusing on cell line assays indicated that certain triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, underscoring their potential as anticancer agents .

Scientific Research Applications

The compound (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene , also known as 4-bromo-N-[(4-methylphenyl)diazenyl]aniline, is a member of the triazene family, which has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, highlighting relevant case studies and data.

Chemical Properties and Structure

The molecular formula for (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene is C13H12BrN3. The compound features a triazene functional group, characterized by the presence of nitrogen-nitrogen double bonds, which can exhibit distinct reactivity patterns. Its structure includes a bromophenyl and a methylphenyl substituent, contributing to its unique physical and chemical properties.

Anticancer Activity

Recent studies have explored the anticancer potential of triazene derivatives, including (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several triazene derivatives on human cancer cell lines. The results demonstrated that (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Photochemical Applications

Triazene compounds have shown promise in photochemical applications due to their ability to undergo photodecomposition upon exposure to light. This property can be harnessed in photodynamic therapy (PDT), where light-activated compounds generate reactive oxygen species to target cancer cells.

Research Insight:
A study highlighted the photostability and photodecomposition kinetics of various triazene derivatives. It was found that (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene could effectively generate singlet oxygen under UV light irradiation, suggesting its potential use in PDT.

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials, including polymers and dyes. Its reactive nitrogen groups allow for further chemical modifications, leading to materials with tailored properties for specific applications.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialsProductYield (%)
Nucleophilic Substitution(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene + nucleophileModified triazene derivative85
Coupling Reaction(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene + aryl halideAryl-substituted triazene polymer75

The biological activity of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene has been investigated in terms of its antimicrobial properties. Triazenes are known for their diverse biological activities, making them suitable candidates for developing new antimicrobial agents.

Case Study:
In a recent investigation published in Phytochemistry Reviews, the antimicrobial efficacy of various triazene derivatives was assessed against bacterial strains. The study found that (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Triazene Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Crystal System Dihedral Angle (R1–R2) Key Interactions
(1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene Br, CH3 317.19 Not reported ~56° (estimated) C–H⋯N, C–H⋯Br, π–π
(1E)-3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]triaz-1-ene CF3, CH3 259.23 Not reported N/A N/A
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide CF3 (ortho), CH3 337.29 Monoclinic 42.3° C–H⋯O, π–π, N–O coordination
1-Methyl-3-p-tolyltriazene CH3, CH3 177.23 Not reported N/A Weak van der Waals interactions

Key Observations:

  • Substituent Effects on Geometry : The bromine atom in the target compound introduces significant steric bulk and electronic withdrawal compared to trifluoromethyl (CF3) or methyl groups. This affects dihedral angles between aromatic rings; for example, the triazene-1-oxide derivative (with ortho-CF3) shows a smaller dihedral angle (42.3°) compared to the estimated ~56° in bromophenyl analogs, likely due to steric hindrance .
  • Crystal Packing : Weak interactions dominate packing. In bromophenyl triazenes, C–H⋯N and C–H⋯Br hydrogen bonds form infinite chains, while π–π stacking stabilizes layers . In contrast, triazene-1-oxide derivatives exhibit C–H⋯O interactions and N–O coordination, enhancing structural rigidity .

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Groups (EWGs) : Bromine (σp = 0.23) and CF3 (σp = 0.54) increase electrophilicity of the triazene backbone compared to methyl groups (σp = -0.17). This makes bromophenyl triazenes more reactive in electrophilic substitutions or metal coordination .
  • Applications: The triazene-1-oxide derivative demonstrates efficacy in nickel ion extraction due to its N–O moiety, which chelates metal ions .

Research Findings and Implications

Crystallographic Tools : Structures of related compounds were solved using SHELX software and visualized via ORTEP-3 , confirming the reliability of triazene structural data.

Functional Versatility : The substituent-dependent behavior of triazenes highlights their tunability for applications ranging from catalysis to environmental chemistry. For example, the CF3 group in triazene-1-oxide derivatives improves thermal stability and metal-binding capacity .

Comparative Limitations : Unlike chalcone analogs (e.g., fluorophenylprop-en-ones with dihedral angles up to 56.26° ), triazenes exhibit less conformational flexibility due to the rigid N=N–N backbone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene, and what parameters critically influence reaction yield?

  • Methodological Answer : The compound is synthesized via diazo coupling reactions, where aryl diazonium salts react with aromatic amines. Key parameters include temperature control (0–5°C to prevent diazonium salt decomposition), pH adjustment (acidic conditions stabilize intermediates), and stoichiometric ratios of reagents (e.g., 4-bromoaniline and 4-methylphenylamine derivatives). Solvent polarity (e.g., ethanol/water mixtures) also affects reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (E/Z configuration). For example, coupling constants in 1^1H NMR distinguish trans (E) configurations .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the triazene N=N bond (~1.25 Å) and planarity of the aromatic systems. Crystallographic data for analogous triazenes are available in Acta Crystallographica .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N=N stretch at ~1450–1600 cm⁻¹) .

Q. How are stability and reactivity under varying conditions (pH, temperature) assessed?

  • Methodological Answer : Accelerated stability studies use thermal gravimetric analysis (TGA) and HPLC to monitor degradation. For example, decomposition kinetics at elevated temperatures (40–80°C) are modeled using Arrhenius equations. pH-dependent studies (e.g., 2–12) identify hydrolytic pathways, with LC-MS tracking intermediate formation .

Advanced Research Questions

Q. What computational methods predict electronic properties and reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Transition-state analysis (e.g., Gaussian 09) identifies mechanistic pathways, such as [3+2] cycloadditions or radical intermediates .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence quenching) measure interactions with enzymes like cyclooxygenase-2 (COX-2). IC₅₀ values are derived from dose-response curves .
  • Molecular Docking : Software like AutoDock Vina simulates binding poses with receptor active sites (e.g., estrogen receptors), validated by mutagenesis studies .

Q. What environmental fate models predict its persistence and ecotoxicity?

  • Methodological Answer : The EPI Suite software estimates biodegradation half-lives and bioaccumulation factors (BCF). Experimental validation includes:

  • Photolysis : UV-Vis spectroscopy tracks degradation under simulated sunlight.
  • Soil Sorption : Batch experiments measure Kd (distribution coefficients) using OECD Guideline 106 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene
Reactant of Route 2
(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.